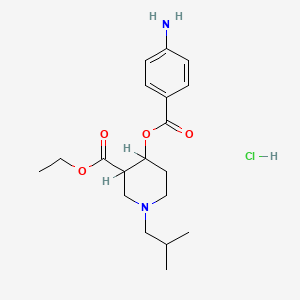
Phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a cyclohexenylmethyl and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, typically involves the reaction of diphenylphosphine with a cyclohexenylmethyl halide under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine oxide. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of phosphine oxides generally involves large-scale reactions using similar synthetic routes as described above. The process is scaled up by optimizing reaction parameters and using industrial-grade reagents and equipment. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction of the phosphine oxide group can yield the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine oxide group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents like alkyl halides and aryl halides in the presence of palladium catalysts are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the phosphine oxide group typically yields the corresponding phosphine, while substitution reactions can produce a variety of functionalized phosphine derivatives .
Applications De Recherche Scientifique
Phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, involves its interaction with various molecular targets and pathways. The phosphine oxide group can act as a nucleophile or electrophile, depending on the reaction conditions. It can form coordination complexes with metal ions, facilitating catalytic processes. Additionally, the compound can undergo redox reactions, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Phosphine oxide, (1-cyclohexen-1-ylmethyl)diphenyl-, can be compared with other similar compounds, such as:
Triphenylphosphine oxide: A widely used phosphine oxide with three phenyl groups.
Diphenylphosphine oxide: Similar to the target compound but lacks the cyclohexenylmethyl group.
Aminophosphine oxides: Contain amino groups and exhibit different reactivity and applications
Propriétés
Numéro CAS |
76002-40-9 |
|---|---|
Formule moléculaire |
C19H21OP |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
[cyclohexen-1-ylmethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C19H21OP/c20-21(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h2-3,6-10,12-15H,1,4-5,11,16H2 |
Clé InChI |
TZZCGENGUHIUKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)





